1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol
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Overview
Description
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is a brominated flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials. The compound has the molecular formula C15H12Br6O3 and is often used in plastics, textiles, and other materials to enhance fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less brominated phenoxy compounds.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This action effectively slows down or stops the combustion process, thereby enhancing the flame-retardant properties of the material .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties but different molecular structure.
2,2-Bis(bromomethyl)propane-1,3-diol: A brominated compound used in similar applications but with different reactivity and stability.
Uniqueness
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is unique due to its high thermal stability and effectiveness as a flame retardant. Its specific molecular structure allows for efficient interaction with free radicals during combustion, making it a preferred choice in various industrial applications .
Properties
CAS No. |
91037-61-5 |
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Molecular Formula |
C15H10Br6O3 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
1,3-bis(2,4,6-tribromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H10Br6O3/c16-7-1-10(18)14(11(19)2-7)23-5-9(22)6-24-15-12(20)3-8(17)4-13(15)21/h1-4,9,22H,5-6H2 |
InChI Key |
NFBCXIHAPSKYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(COC2=C(C=C(C=C2Br)Br)Br)O)Br)Br |
Origin of Product |
United States |
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